molecular formula C17H31O6P B1592729 2-(2-Nonylphenoxy)ethanol;phosphoric acid CAS No. 51811-79-1

2-(2-Nonylphenoxy)ethanol;phosphoric acid

Cat. No. B1592729
CAS RN: 51811-79-1
M. Wt: 362.4 g/mol
InChI Key: XBOKDEIRXXZSES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of “2-(2-Nonylphenoxy)ethanol;phosphoric acid” is C17H31O6P . The average mass is 362.398 Da and the monoisotopic mass is 362.185822 Da .

Scientific Research Applications

Extraction and Characterization of Phenolic Compounds

Studies have investigated the extraction of phenolic compounds from various sources, highlighting methodologies that could apply to "2-(2-Nonylphenoxy)ethanol; phosphoric acid". For example, the extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solutions using emulsion liquid membranes shows the potential for efficient separation of phenolic compounds from complex mixtures (Reis et al., 2006). Similarly, the synthesis of 4-hydroxy- and 4-aminoindoles through corresponding indolines using phosphoric acid underlines the role of phosphoric acid in facilitating chemical transformations (Tanaka et al., 1989).

Analytical Techniques for Phenolic Compounds

The determination of phenolic compounds in biological samples is crucial for understanding their bioavailability and metabolism. Studies such as the determination of synthetic hydroxytyrosol in rat plasma by GC-MS (Bai et al., 1998) and the development of an HPLC method to measure hydroxytyrosol in plasma (Ruíz-Gutiérrez et al., 2000) demonstrate the importance of analytical methods in the study of phenolic compounds.

Safety And Hazards

“2-(2-Nonylphenoxy)ethanol;phosphoric acid” is classified as a skin corrosive (Category 1C), causing severe skin burns and eye damage . It is also harmful if swallowed . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

2-(2-nonylphenoxy)ethanol;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O2.H3O4P/c1-2-3-4-5-6-7-8-11-16-12-9-10-13-17(16)19-15-14-18;1-5(2,3)4/h9-10,12-13,18H,2-8,11,14-15H2,1H3;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOKDEIRXXZSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OCCO.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear brown viscous liquid with a mild odor; [BASF MSDS]
Record name Ethoxylated nonylphenol phosphate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20694
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2-(2-Nonylphenoxy)ethanol;phosphoric acid

CAS RN

51811-79-1
Record name Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy-, phosphate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Poly(oxy-1,2-ethanediyl), α-(nonylphenyl)-ω-hydroxy-, phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Nonylphenoxy)ethanol;phosphoric acid
Reactant of Route 2
2-(2-Nonylphenoxy)ethanol;phosphoric acid
Reactant of Route 3
2-(2-Nonylphenoxy)ethanol;phosphoric acid
Reactant of Route 4
Reactant of Route 4
2-(2-Nonylphenoxy)ethanol;phosphoric acid
Reactant of Route 5
2-(2-Nonylphenoxy)ethanol;phosphoric acid
Reactant of Route 6
2-(2-Nonylphenoxy)ethanol;phosphoric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.